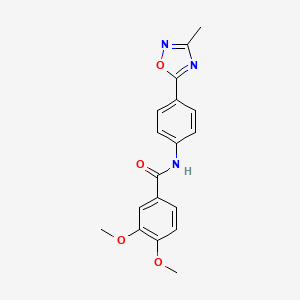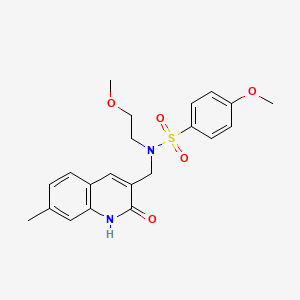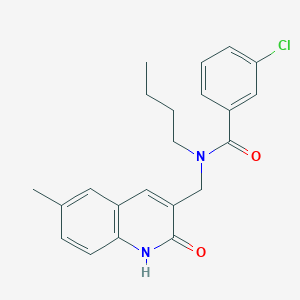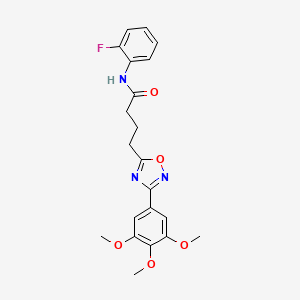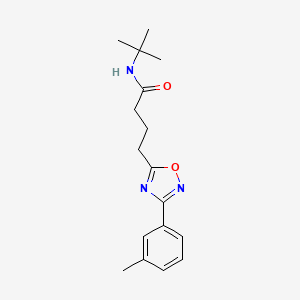
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters are essential for maintaining proper neurotransmitter levels. TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
作用機序
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits glutamate transporters by binding to the substrate binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, leading to enhanced synaptic transmission and neuronal excitability. This compound has been shown to be a selective inhibitor of glutamate transporters, with little or no effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and neuronal excitability, leading to increased seizure susceptibility and neurotoxicity. This compound has also been shown to increase the release of dopamine and other neurotransmitters, suggesting a potential role in addiction and reward pathways.
実験室実験の利点と制限
One of the main advantages of N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its selectivity for glutamate transporters, which allows for specific manipulation of glutamate levels in the brain. This compound is also relatively easy to synthesize and has been well characterized in the literature. However, this compound has limitations in terms of its potential neurotoxicity and lack of selectivity for different subtypes of glutamate transporters. Additionally, this compound is not suitable for in vivo studies due to its poor blood-brain barrier penetration.
将来の方向性
There are several future directions for research on N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and glutamate transporters. One potential direction is the development of more selective and less toxic glutamate transporter inhibitors for therapeutic use. Another direction is the study of the role of glutamate transporters in addiction and reward pathways, which may lead to the development of new treatments for addiction. Finally, further research is needed to fully understand the physiological and pathological roles of glutamate transporters in the brain.
合成法
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by reacting tert-butylamine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by coupling with 4-bromo-1-butanol and deprotection with trifluoroacetic acid. The synthesis of this compound is relatively straightforward and has been well established in the literature.
科学的研究の応用
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been used to study the effects of glutamate transporter inhibition on synaptic transmission, neuronal excitability, and neurotoxicity.
特性
IUPAC Name |
N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-7-5-8-13(11-12)16-18-15(22-20-16)10-6-9-14(21)19-17(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSOGKCEVGBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

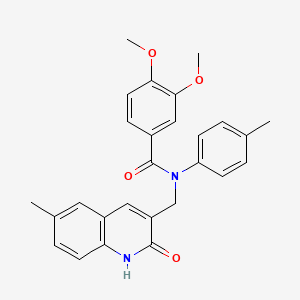
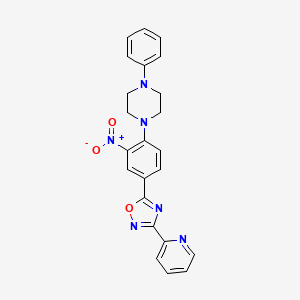

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

